6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by its indene structure, which includes two hydroxyl groups at positions 6 and 7, a ketone group at position 1, and a carboxylic acid group at position 4. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of polymers, dyes, and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to be potent inhibitors of pa n .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function .
Biochemical Pathways
Similar compounds have been found to affect the function of pa n .
Result of Action
Similar compounds have been found to exhibit an ec 50 value of 450 μM against H1N1 influenza virus in MDCK cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with an indene derivative.
Hydroxylation: Introduction of hydroxyl groups at positions 6 and 7 can be achieved through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Oxidation: The ketone group at position 1 can be introduced via oxidation reactions using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Carboxylation: The carboxylic acid group at position 4 can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, and amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters, ethers, and amides.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar hydroxyl groups but different core structure.
Uniqueness
6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
6,7-dihydroxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPYDSJBWIOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650110 |
Source
|
Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148050-69-5 |
Source
|
Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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